molecular formula C9H5BrClF3O B1409671 3'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone CAS No. 1807029-21-5

3'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone

Cat. No.: B1409671
CAS No.: 1807029-21-5
M. Wt: 301.49 g/mol
InChI Key: LNGGPFKZPYOUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone is a chemical compound known for its unique physical and chemical properties. It is widely used in scientific experiments and has gained significant interest among researchers due to its versatility and applicability in various fields.

Preparation Methods

The synthesis of 3’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method includes the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C using 4-chloroacetophenone as a substrate and acetic acid as a solvent, with a molar ratio of substrate to brominator being 1.0:1.1 . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield, cost-effectiveness, and repeatability.

Chemical Reactions Analysis

3’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Reagents and Conditions: Common reagents used in these reactions include pyridine hydrobromide perbromide for bromination and various oxidizing or reducing agents depending on the desired reaction.

Scientific Research Applications

3’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone is used in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and pesticides.

    Biology and Medicine: The compound is used in the development of biologically active molecules and potential therapeutic agents.

    Industry: It finds applications in the production of various chemicals and materials due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms facilitate nucleophilic substitution reactions, while the trifluoromethyl group enhances the compound’s stability and reactivity. These interactions enable the compound to participate in various chemical processes, leading to the formation of desired products .

Comparison with Similar Compounds

3’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone can be compared with other similar compounds such as:

  • 3-Bromo-2-chloro-6-fluorotoluene
  • 3-Bromo-6-chloro-2-(trifluoromethyl)acetophenone
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their reactivity and applications. The presence of trifluoromethyl and halogen groups in 3’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone makes it particularly unique and valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-[3-bromo-2-chloro-6-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c1-4(15)7-5(9(12,13)14)2-3-6(10)8(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGGPFKZPYOUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone
Reactant of Route 2
Reactant of Route 2
3'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone
Reactant of Route 3
Reactant of Route 3
3'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone
Reactant of Route 4
Reactant of Route 4
3'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone
Reactant of Route 5
Reactant of Route 5
3'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone
Reactant of Route 6
Reactant of Route 6
3'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.